3-[3-(4-BROMOPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE
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Overview
Description
3-[3-(4-BROMOPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a pyridine ring in its structure makes it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-BROMOPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of brominated aromatic compounds, ethyl-substituted pyrazoles, and pyridine derivatives. Specific catalysts and solvents are often employed to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow synthesis and automated reaction systems can be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-BROMOPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
3-[3-(4-BROMOPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-BROMOPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Pyrazolo[3,4-b]pyridine derivatives
- 4-(4-Bromophenyl)pyridine
- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazine derivatives
Uniqueness
3-[3-(4-BROMOPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE stands out due to its specific substitution pattern and the presence of both a bromophenyl group and a pyridine ring
Properties
IUPAC Name |
3-(4-bromophenyl)-2-ethyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4/c1-2-16-18(13-5-7-15(20)8-6-13)19-22-11-9-17(24(19)23-16)14-4-3-10-21-12-14/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISGIRVQZUCEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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